molecular formula C23H29NO4 B11408624 7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide CAS No. 1053167-43-3

7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide

Cat. No.: B11408624
CAS No.: 1053167-43-3
M. Wt: 383.5 g/mol
InChI Key: MVHPFXOHOHUBAT-UHFFFAOYSA-N
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Description

7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide is a complex organic compound with a unique structure that includes a furochromene core, a cyclohexyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromene core, introduction of the cyclohexyl group, and subsequent functionalization to introduce the desired substituents. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromene derivatives, cyclohexyl-substituted compounds, and carboxamide-containing molecules. Examples include:

  • 7-ethyl-1,7-dimethyl-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxylic acid
  • N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide

Uniqueness

The uniqueness of 7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8,9-dihydro-7H-furo[3,2-f]chromene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1053167-43-3

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

7-ethyl-1,7-dimethyl-N-(4-methylcyclohexyl)-9-oxo-8H-furo[3,2-f]chromene-2-carboxamide

InChI

InChI=1S/C23H29NO4/c1-5-23(4)12-16(25)20-18(28-23)11-10-17-19(20)14(3)21(27-17)22(26)24-15-8-6-13(2)7-9-15/h10-11,13,15H,5-9,12H2,1-4H3,(H,24,26)

InChI Key

MVHPFXOHOHUBAT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)C2=C(O1)C=CC3=C2C(=C(O3)C(=O)NC4CCC(CC4)C)C)C

Origin of Product

United States

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